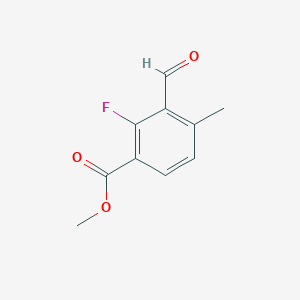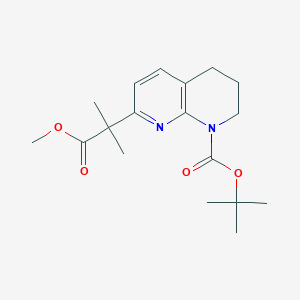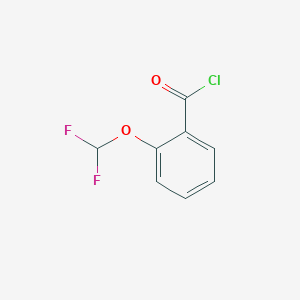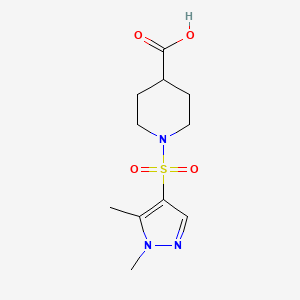![molecular formula C16H13ClN2O2 B2393504 N-(4-chlorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 941928-16-1](/img/structure/B2393504.png)
N-(4-chlorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chlorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide, also known as ABT-199 or Venetoclax, is a small molecule drug that is used in the treatment of chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML). It is a first-in-class, orally administered B-cell lymphoma 2 (BCL-2) inhibitor that induces apoptosis (programmed cell death) in cancer cells.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of N-(4-chlorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide and related compounds is a key area of research due to their potential applications in various fields. One study discusses the synthesis of N-alkyl-4-chloro-2-pyridine carboxamides, highlighting methods that could potentially apply to similar compounds like this compound (Pan Qing-cai, 2011). Additionally, the exploration of electronic properties and interaction landscapes in a series of N-(chlorophenyl)pyridinecarboxamides provides insight into the physicochemical characteristics that may influence the behavior and reactivity of similar compounds (J. Gallagher et al., 2022).
Potential Biological Activities
The synthesis and biological evaluation of compounds with structures similar to this compound have been explored for potential antidepressant and nootropic activities. For example, Schiff's bases and 2-azetidinones derived from isonocotinyl hydrazone have shown promising results in animal models, suggesting that similar compounds might exhibit CNS activity (Asha B. Thomas et al., 2016). This highlights the potential of this compound derivatives for further exploration as therapeutic agents.
Antimicrobial Activities
Research into the antimicrobial properties of related compounds, such as the synthesis and antimicrobial activity of new pyridothienopyrimidines and pyridothienotriazines, indicates that this compound could also have antimicrobial applications. These compounds were tested in vitro and showed significant activity against various bacterial strains, suggesting a potential avenue for developing new antimicrobial agents (A. Abdel-rahman, E. A. Bakhite, & E. A. Al-Taifi, 2002).
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-5-methylfuro[3,2-b]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-10-2-7-14-13(19-10)8-15(21-14)16(20)18-9-11-3-5-12(17)6-4-11/h2-8H,9H2,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVQXBDLMPDUFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]adamantane-1-carboxamide](/img/structure/B2393421.png)


![2-[6-(4-Pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2393427.png)

![2-(3-methoxybenzyl)-4-(4-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2393429.png)



![(Z)-N-(3-(2-ethoxyethyl)-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2393433.png)



